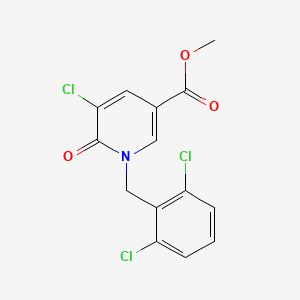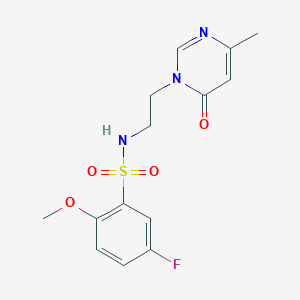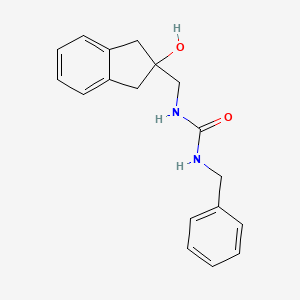
Methyl 5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate, also known as MCCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MCCP belongs to the class of pyridinecarboxylates, which are known to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Methylation Landscape in Cancer
Methyl 5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate has been implicated in the methylation process, particularly in cancer research. Methylation of the 5th residue of cytosine in CpG islands forms 5-methylcytosine, a stable and heritable epigenetic mark. The levels of methylation are regulated by methyltransferases and demethylases. Aberrations in the demethylation process can lead to the silencing of gene expression, contributing to carcinogenesis. The discovery of Ten-eleven translocation (TET) dioxygenase, the de novo demethylase, has enhanced the understanding of methylation effects on cancer progression. The combinatorial use of vitamin C in inhibiting tumor growth by enhancing the activity of TET enzymes and increasing 5-hydroxymethylcytosine (5-hmC) levels has been discussed. 5-hmC holds promise as a prognostic biomarker in solid cancers (Shekhawat et al., 2021).
Role in Addiction Therapy
The compound has also been studied in the context of addiction therapy, particularly as negative allosteric modulators of metabotropic glutamate receptor subtype 5 (mGluR5) in addiction. A systematic review investigated the therapeutic potential of mGluR5 negative allosteric modulators (NAMs), including their effects on paradigms with substances like cocaine, ethanol, nicotine, and food in rats. The review suggests a therapeutic window for mGluR5 NAMs that can be translated to the treatment of substance-related and addictive disorders (Mihov & Hasler, 2016).
Influence on DNA Methylation in Adults
The compound has also been explored in studies focused on DNA methylation in adults, particularly in relation to environmental chemical exposures. A systematic review evaluated the association between environmental chemicals and DNA methylation levels in adults, analyzing articles on substances like cadmium, lead, mercury, and several others. The review highlighted the need for larger and longitudinal studies to better identify carcinogenesis-associated epigenetic perturbations for many potential carcinogens, and the importance of incorporating published reports on specific epigenetic endpoints in cancer hazard assessments (Ruiz-Hernandez et al., 2015).
Eigenschaften
IUPAC Name |
methyl 5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3/c1-21-14(20)8-5-12(17)13(19)18(6-8)7-9-10(15)3-2-4-11(9)16/h2-6H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZYYEJHPHVVAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,4-dimethoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2403866.png)

![3,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2403869.png)

![6-[5-[2-(1,2-Benzoxazol-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2403874.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2403876.png)
![N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2403877.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2403881.png)




